molecular formula C16H15N3O4S B5671686 4-ETHOXY-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE

4-ETHOXY-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE

Cat. No.: B5671686
M. Wt: 345.4 g/mol
InChI Key: UNGCBCJYYNTKDJ-UHFFFAOYSA-N
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Description

4-ETHOXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound with a unique structure that includes an indole moiety, a sulfonohydrazide group, and an ethoxy substituent

Preparation Methods

The synthesis of 4-ETHOXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonohydrazide Group: The sulfonohydrazide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

    Ethoxy Substitution: The ethoxy group can be added through an etherification reaction, where the hydroxyl group of the indole derivative reacts with an ethylating agent such as ethyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-ETHOXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

4-ETHOXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the sulfonohydrazide group can form hydrogen bonds with active site residues. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-ETHOXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE include:

The uniqueness of 4-ETHOXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE lies in its combination of the indole and sulfonohydrazide groups, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-23-11-7-9-12(10-8-11)24(21,22)19-18-15-13-5-3-4-6-14(13)17-16(15)20/h3-10,17,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGCBCJYYNTKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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